molecular formula C16H18N6O2S2 B14134341 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878437-58-2

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14134341
CAS No.: 878437-58-2
M. Wt: 390.5 g/mol
InChI Key: JCUHZFUYSVURGT-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a methoxybenzyl group

Preparation Methods

The synthesis of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization of thiosemicarbazide with appropriate reagents.

    Final Coupling: The final step involves coupling the triazole and thiadiazole intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts .

Chemical Reactions Analysis

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or other reactive sites, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research is being conducted on its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

CAS No.

878437-58-2

Molecular Formula

C16H18N6O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N6O2S2/c1-10-18-20-15(26-10)17-14(23)9-25-16-21-19-13(22(16)2)8-11-4-6-12(24-3)7-5-11/h4-7H,8-9H2,1-3H3,(H,17,20,23)

InChI Key

JCUHZFUYSVURGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CC=C(C=C3)OC

Origin of Product

United States

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